molecular formula C7H12N2O B6203145 2-azabicyclo[2.2.1]heptane-2-carboxamide CAS No. 1249920-60-2

2-azabicyclo[2.2.1]heptane-2-carboxamide

Cat. No. B6203145
CAS RN: 1249920-60-2
M. Wt: 140.2
InChI Key:
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Description

2-azabicyclo[2.2.1]heptane-2-carboxamide, also known as 2-azabicycloheptane-2-carboxamide, is a bicyclic amide compound that has been studied for its potential applications in a variety of scientific research fields. This compound has been found to possess unique properties that make it a promising candidate for use in a variety of laboratory experiments. 2.1]heptane-2-carboxamide, its scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and potential future directions.

Scientific Research Applications

2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide has been studied for its potential applications in a variety of scientific research fields. For example, this compound has been found to possess unique properties that make it a promising candidate for use in the development of new drugs, as well as for use in the study of enzyme catalysis and drug metabolism. Additionally, this compound has also been studied for its potential applications in the development of new materials, such as polymers, and in the study of molecular recognition and molecular recognition-based drug design.

Mechanism of Action

The mechanism of action of 2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide is not yet fully understood. However, it is thought that this compound may act as a competitive inhibitor of certain enzymes, such as those involved in the metabolism of drugs. Additionally, this compound may also act as a substrate for certain enzymes, such as those involved in the synthesis of polymers.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide have not yet been fully elucidated. However, it is thought that this compound may have a variety of effects on the body, including the inhibition of certain enzymes involved in drug metabolism and the stimulation of certain enzymes involved in the synthesis of polymers. Additionally, this compound may also have an effect on the activity of certain hormones and neurotransmitters, as well as on the activity of certain receptors.

Advantages and Limitations for Lab Experiments

2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide has several advantages that make it an attractive candidate for use in laboratory experiments. This compound is relatively inexpensive to synthesize and is stable under a variety of conditions. Additionally, this compound has been found to possess a variety of unique properties, such as its ability to act as a competitive inhibitor of certain enzymes, that make it a promising candidate for use in a variety of laboratory experiments. However, this compound may also have certain limitations, such as its potential toxicity, that should be taken into account when using this compound in laboratory experiments.

Future Directions

Given the potential applications of 2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide, there are a number of potential future directions that could be explored. These include further research into the mechanism of action of this compound, as well as its potential toxicity, and the development of new drugs and materials based on this compound. Additionally, further research into the biochemical and physiological effects of this compound could lead to the development of new treatments for a variety of diseases and conditions. Finally, further research into the potential applications of this compound in the study of molecular recognition and drug design could lead to the development of new drugs and materials with improved efficacy and safety.

Synthesis Methods

2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]heptane-2-carboxamide can be synthesized through a variety of methods. The most commonly used methods include the condensation of 2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]hept-2-ylacetic acid with a variety of amines, such as aniline, o-toluidine, and p-toluidine. Additionally, this compound can also be synthesized through the reaction of 2-azabicyclo[2.2.1]heptane-2-carboxamide[2.2.1]hept-2-ylacetic acid with an alkyl halide, such as bromoethane, in the presence of a base, such as sodium hydroxide.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 2-azabicyclo[2.2.1]heptane-2-carboxamide involves the reaction of 2-azabicyclo[2.2.1]heptane with chloroacetyl chloride followed by reaction with ammonia to form the carboxamide.", "Starting Materials": [ "2-azabicyclo[2.2.1]heptane", "Chloroacetyl chloride", "Ammonia" ], "Reaction": [ "2-azabicyclo[2.2.1]heptane is reacted with chloroacetyl chloride in the presence of a base such as triethylamine to form 2-chloroacetyl-2-azabicyclo[2.2.1]heptane.", "The resulting product is then reacted with ammonia in the presence of a solvent such as ethanol to form 2-azabicyclo[2.2.1]heptane-2-carboxamide.", "The product can be purified by recrystallization from a suitable solvent." ] }

CAS RN

1249920-60-2

Product Name

2-azabicyclo[2.2.1]heptane-2-carboxamide

Molecular Formula

C7H12N2O

Molecular Weight

140.2

Purity

95

Origin of Product

United States

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